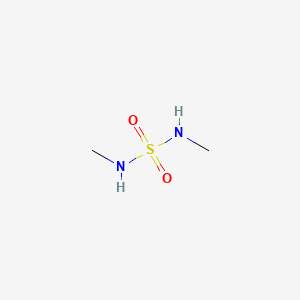

N,N'-Dimethylsulfamide

Description

Infrared Spectroscopy

The IR spectrum of this compound exhibits key vibrational modes:

Nuclear Magnetic Resonance Spectroscopy

Mass Spectrometry

The electron ionization (EI-MS) spectrum shows:

- Molecular ion : m/z 124.03 ([C₂H₈N₂O₂S]⁺, 100%).

- Fragment ions : m/z 78 ([SO₂N(CH₃)₂]⁺), m/z 64 ([SO₂NH₂]⁺).

Quantum Chemical Calculations of Electronic Structure

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

- Electrostatic potential (ESP) : The sulfonyl oxygen atoms exhibit the highest electron density (−0.45 e), while the NH₂ hydrogens show positive potentials (+0.32 e).

- Frontier molecular orbitals :

- Charge distribution :

These results align with the compound’s reactivity, where the sulfonyl group acts as an electrophilic site.

Conformational Flexibility and Hydrogen-Bonding Networks

This compound adopts a gauche conformation around the S–N bonds, as determined by rotational energy profiles from DFT. Key structural features include:

- Hydrogen-bonding motifs :

- Thermal motion analysis : Root-mean-square displacement (RMSD) of 0.15 Å for non-hydrogen atoms, indicating moderate rigidity.

The crystalline lattice forms a 3D network via:

- Primary interactions : NH₂∙∙∙O=S chains along .

- Secondary interactions : C–H∙∙∙O=S layers in the ab-plane.

This hierarchy stabilizes the structure, with a calculated lattice energy of −245 kJ·mol⁻¹.

Properties

IUPAC Name |

N-(methylsulfamoyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-3-7(5,6)4-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNVFBHILRFQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177027 | |

| Record name | Dimethyl-diamine-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22504-72-9 | |

| Record name | N,N′-Dimethylsulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl-diamine-sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dimethylsulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl-diamine-sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylsulphamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N′-Dimethylsulfamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN7DQ6WZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fundamental Reaction Mechanisms in Sulfamide Alkylation

Sulfamides (R₂NSO₂NR₂) are typically synthesized via the reaction of sulfamoyl chloride (ClSO₂NH₂) with amines. For N,N′-Dimethylsulfamide, the primary route involves the stepwise substitution of chlorine atoms in sulfamoyl chloride with methylamine. The reaction proceeds through a nucleophilic attack mechanism, where the amine acts as a nucleophile, displacing chloride ions.

A critical challenge lies in achieving selective mono- or di-methylation. Excess methylamine or prolonged reaction times often lead to over-alkylation, generating trisubstituted or quaternary ammonium byproducts. To mitigate this, stoichiometric control and low-temperature conditions (-10°C to 0°C) are employed to favor the formation of the desired disubstituted product . Solvent choice also plays a pivotal role: polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.

Direct Alkylation of Sulfamide

An alternative method involves the alkylation of unsubstituted sulfamide (H₂NSO₂NH₂) with methylating agents such as methyl iodide or dimethyl sulfate. This two-step process first generates the monosubstituted intermediate (H₂NSO₂NHCH₃), which undergoes further methylation to yield N,N′-Dimethylsulfamide.

Key parameters influencing this route include:

-

Base Selection : Strong bases like sodium hydride or potassium carbonate deprotonate the sulfamide, facilitating nucleophilic attack.

-

Temperature : Reactions conducted at 40–60°C optimize substitution while minimizing side reactions.

-

Methylating Agent Reactivity : Dimethyl sulfate offers higher reactivity than methyl iodide but requires careful handling due to its toxicity.

A comparative analysis of alkylation agents reveals that dimethyl sulfate achieves yields of 68–72%, whereas methyl iodide yields 55–60% under identical conditions. However, residual sulfate ions from dimethyl sulfate complicate purification, necessitating additional washing steps.

Catalytic Approaches and Green Chemistry Innovations

Recent advances emphasize catalytic methods to improve atom economy and reduce waste. For instance, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable reactions in biphasic systems, enhancing interfacial contact between sulfamide and methylating agents. This approach reduces reaction times by 30–40% and improves yields to 75–80% .

Microwave-assisted synthesis has also been explored, leveraging rapid heating to accelerate alkylation. Preliminary studies report a 20% reduction in reaction time and a 5–10% increase in yield compared to conventional heating.

Purification and Analytical Characterization

Crude N,N′-Dimethylsulfamide often contains unreacted starting materials, monoalkylated intermediates, and inorganic salts. Recrystallization from ethanol-water mixtures (3:1 v/v) effectively removes polar impurities, yielding a pure product with >98% purity.

Characterization relies on spectroscopic techniques:

-

¹H NMR : Methyl groups adjacent to sulfur appear as singlets at δ 2.8–3.1 ppm.

-

IR Spectroscopy : Strong absorption bands at 1320 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfamide backbone.

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges such as heat management and byproduct accumulation. Continuous-flow reactors address these issues by maintaining precise temperature control and reducing residence time. Pilot-scale studies demonstrate that continuous systems achieve consistent yields of 70–75% with a throughput of 5–10 kg/day.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylsulfamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-nitrosodimethylamine (NDMA), a highly toxic compound.

Substitution: It can undergo substitution reactions with halogens, such as bromine, to form brominated derivatives.

Common Reagents and Conditions:

Oxidation: Ozonation is a common method used for the oxidation of N,N’-Dimethylsulfamide. The reaction involves the use of ozone and hypobromous acid as reagents.

Substitution: Bromination reactions typically involve the use of bromine or hypobromous acid under controlled conditions.

Major Products:

Oxidation: The major product of the oxidation reaction is N-nitrosodimethylamine (NDMA).

Substitution: Brominated derivatives of N,N’-Dimethylsulfamide are the major products of substitution reactions.

Scientific Research Applications

N,N’-Dimethylsulfamide has several scientific research applications, including:

Environmental Chemistry: It is studied for its role as a degradation product of fungicides and its impact on groundwater pollution.

Water Treatment: Research focuses on its transformation during water treatment processes, such as ozonation and chloramination.

Analytical Chemistry: It is used as a target compound in the development of analytical methods for detecting polar organic pollutants in water

Mechanism of Action

The mechanism of action of N,N’-Dimethylsulfamide involves its transformation into N-nitrosodimethylamine (NDMA) during ozonation. The process is catalyzed by bromide ions and involves the formation of an intermediate complex between nitrosyl bromide and dimethylaminosulfinate. This complex undergoes rapid decomposition to form NDMA and other products .

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Key Observations :

Physicochemical and Reactivity Profiles

Thermal Stability :

- N,N'-Dimethylsulfamide decomposes explosively upon nitration, forming N,N′-dinitro-N,N′-dimethylsulfamide .

- N,N-Dimethyl-N'-phenylsulfamide exhibits higher thermal stability, reflecting the electron-withdrawing effect of the phenyl group .

Environmental Reactivity :

- NDMA Formation : Unique to dimethylsulfamide due to its primary amine structure, which reacts with ozone and bromide to yield NDMA. Diethyl or phenyl derivatives lack this pathway .

- Degradation Pathways : Dimethylsulfamide degrades to N,N-dimethylsulfamic acid (DMSA) in groundwater, while phenyl derivatives form stable aromatic metabolites .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Environmental and Toxicological Profiles

Research Findings and Mechanistic Insights

- NDMA Formation Mechanism :

- Quantum Chemical Studies: The Br-DMS intermediate’s pKa (~9.0) ensures partial deprotonation at neutral pH, enabling rapid ozonolysis .

Biological Activity

N,N'-Dimethylsulfamide (DMS) is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the various biological activities associated with DMS, including its antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by the presence of two methyl groups attached to the nitrogen atoms of the sulfamide functional group. Its chemical formula is , and it is soluble in water, making it suitable for various biological applications.

Antibacterial Activity

Recent studies have indicated that DMS exhibits moderate antibacterial properties. In a study evaluating a series of novel compounds derived from DMS, it was found that while some derivatives showed promising antibacterial activity, DMS itself demonstrated limited effectiveness against common bacterial strains at concentrations below 100 µM .

Table 1: Antibacterial Activity of DMS Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| DMS | >100 µM | Moderate |

| Compound A | 50 µM | Strong |

| Compound B | 75 µM | Moderate |

Anticancer Activity

DMS and its derivatives have been investigated for their potential anticancer properties. In vitro studies have shown that certain DMS derivatives can inhibit the growth of various cancer cell lines. For instance, compounds synthesized from DMS were tested against human lung cancer cells (A549), revealing significant cytotoxic effects .

Case Study: In Vitro Testing on A549 Cells

- Method : The cytotoxicity was assessed using the MTT assay.

- Results : The IC50 values for selected derivatives ranged from 20 to 50 µM, indicating effective inhibition of cell proliferation.

Anti-inflammatory Activity

DMS has also been evaluated for its anti-inflammatory properties. One study utilized the albumin denaturation inhibition technique to assess the anti-inflammatory effects of DMS derivatives. Results indicated that certain compounds derived from DMS significantly inhibited protein denaturation, a marker for inflammation .

Table 2: Anti-inflammatory Activity of DMS Derivatives

| Compound | % Inhibition at 500 µg/mL | Comparison to Control |

|---|---|---|

| DMS | 45% | Moderate |

| Compound C | 85% | Strong |

| Compound D | 70% | Moderate |

The biological activity of DMS is thought to be mediated through various mechanisms:

- Antibacterial : Inhibition of bacterial cell wall synthesis.

- Anticancer : Induction of apoptosis in cancer cells.

- Anti-inflammatory : Suppression of pro-inflammatory cytokines.

Q & A

Q. What are the key physicochemical properties of DMS, and how can they inform experimental design?

DMS (C₂H₈N₂O₂S; molecular weight 124.16) is a white to pale-yellow solid with a melting point of 95–96°C and a predicted boiling point of 216.9°C. It is sparingly soluble in acetone, DMSO, and methanol, with a vapor pressure of 0.137 mmHg at 25°C . These properties dictate storage conditions (dry, sealed containers) and solvent selection for reactions. Characterization techniques include melting point analysis, UV-Vis spectroscopy, and solubility profiling.

Q. What synthetic routes are available for DMS, and what precautions are necessary?

DMS can be synthesized via nitration of sulfamide derivatives. For example, nitration of N,N′-dimethylsulfamide with absolute nitric acid yields intermediates like N,N′-dinitro-N,N′-dimethylsulfamide, which can undergo further ammonolysis . Fluorination of aqueous sulfamides using direct liquid-phase methods is another route, producing fluorinated analogs . Safety measures include using inert atmospheres (e.g., nitrogen) and avoiding skin contact (wear nitrile gloves, lab coats) due to its irritant properties .

Advanced Research Questions

Q. How does DMS contribute to N-nitrosodimethylamine (NDMA) formation during water ozonation, and what factors influence this pathway?

During ozonation, bromide (Br⁻) in water is oxidized to hypobromous acid (HOBr), which brominates deprotonated DMS (pKa ≈ 10.4) to form Br-DMS⁻. This intermediate reacts with ozone (k ≈ 10⁵ M⁻¹s⁻¹) to generate NDMA via a bromide-catalyzed mechanism . The critical steps include:

- Br-DMS formation : Rate-limited by HOBr generation (pH-dependent).

- NDMA yield : ~54% based on DMS nitrogen, influenced by Br⁻ concentration and pH (optimal at pH 8–9) . Computational studies reveal a reaction intermediate resembling a BrNO-(SO₂)N(CH₃)₂⁻ complex, which decomposes exothermically to NDMA .

Q. What analytical methods are suitable for detecting DMS and its degradation products in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying DMS and its metabolites (e.g., DMSA) in groundwater, with detection limits <0.1 µg/L . Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity. For NDMA, gas chromatography with a nitrosamine-specific detector (e.g., NCI-MS) is recommended .

Q. How can computational modeling enhance understanding of DMS reaction pathways?

Quantum chemical calculations (e.g., density functional theory) elucidate transition states and intermediates in NDMA formation. For example, the Br-DMS⁻/ozone reaction involves a loosely bound BrNO-(SO₂)N(CH₃)₂⁻ complex, which splits into NDMA and SO₂ via an exothermic pathway (ΔG‡ ≈ 10–20 kcal/mol) . Such models guide experimental design by predicting rate constants and branching ratios under varying pH and Br⁻ levels.

Q. What are the environmental implications of DMS as a fungicide degradation product?

DMS is a persistent groundwater contaminant from fungicides like cyazofamid. Field studies in Denmark detected DMS at >0.1 µg/L in groundwater, exceeding regulatory thresholds . Mitigation strategies include pre-ozonation with activated carbon to adsorb DMS or alternative disinfection methods (e.g., UV/chlorine) to avoid NDMA formation .

Q. How can researchers manage hazardous byproducts during DMS derivatization?

Nitration of DMS produces explosive intermediates (e.g., N,N′-dinitro derivatives). Safe handling requires:

- Controlled conditions : Low temperatures (<10°C), dilute nitric acid, and blast shields.

- Byproduct quenching : Alkaline hydrolysis (e.g., NH₃/water) to neutralize reactive intermediates .

Methodological Recommendations

- Kinetic studies : Use stopped-flow techniques to measure rapid bromination rates (k ≈ 7.1 × 10⁸ M⁻¹s⁻¹ for HOBr + DMS⁻) .

- Environmental monitoring : Pair SPE with high-resolution MS for trace-level DMS detection .

- Computational tools : Employ Gaussian or ORCA software for transition-state optimization in NDMA pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.